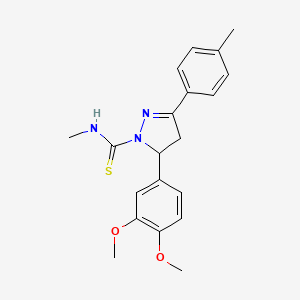

5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(3,4-Dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline-carbothioamide derivative characterized by a 3,4-dimethoxyphenyl group at position 5, a p-tolyl (4-methylphenyl) substituent at position 3, and a methyl-substituted carbothioamide moiety at position 1. Its synthesis typically involves cyclo-condensation of chalcone derivatives with thiosemicarbazides or reactions with phenacyl bromides under reflux conditions .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13-5-7-14(8-6-13)16-12-17(23(22-16)20(26)21-2)15-9-10-18(24-3)19(11-15)25-4/h5-11,17H,12H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAPFLPOPIRUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole class of compounds, known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials associated with this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.42 g/mol. Its structure features a pyrazole ring substituted with a dimethoxyphenyl group and a p-tolyl group, contributing to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In comparative studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM , indicating strong anti-inflammatory potential .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied. Compounds similar to the target molecule have been shown to exhibit cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, some derivatives demonstrated growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM , suggesting that modifications in the pyrazole structure can enhance anticancer efficacy .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies have reported that certain compounds exhibit activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The target compound's structural features may contribute to its ability to disrupt microbial cell functions.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which play critical roles in neurotransmitter metabolism and inflammation .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cancer progression by inhibiting key proteins or receptors.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole compounds in carrageenan-induced edema models in rats, showing significant reduction in swelling comparable to indomethacin .

- Antitumor Activity : In vitro studies on lung cancer cell lines demonstrated that specific pyrazole derivatives induced apoptosis through activation of caspase pathways, leading to cell death .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrazole structure can lead to enhanced antimicrobial efficacy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This property positions it as a candidate for further development as an anti-inflammatory drug .

Anticancer Potential

Initial research into the anticancer properties of pyrazole derivatives indicates that they may induce apoptosis in cancer cells. The presence of specific substituents on the pyrazole ring enhances its ability to interact with cellular targets involved in cancer progression. Compounds similar to this compound have shown promise in preclinical models for various cancers .

Heterocyclic Synthesis

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple reactions allows for the formation of complex structures that are valuable in drug discovery. For example, it has been used in reactions leading to the formation of thiazoles and thiadiazoles, which are known for their biological activities .

Cascade Reactions

Recent studies highlight the use of this compound in cascade synthesis processes, where it acts as a starting material to generate multiple products through sequential reactions. This approach is advantageous in medicinal chemistry as it streamlines the synthesis of complex molecules from simpler precursors .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline-Thiazole Hybrids

Pyrazoline-thiazole hybrids, such as 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole , share the same 3,4-dimethoxyphenyl and p-tolyl substituents but incorporate a thiazole ring. This structural modification enhances anticancer activity, with the hybrid showing potent inhibition (IC₅₀ < 10 µM) across MCF-7, A549, and HepG-2 cell lines . In contrast, the carbothioamide derivative (target compound) lacks the thiazole moiety, which may reduce its cytotoxicity but improve metabolic stability.

Table 1: Comparison of Anticancer Activity

Pyrazoline-Carbothioamides with Varied Aromatic Substituents

5-(4-Bromophenyl)-N-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide replaces the p-tolyl group with a pyridinyl moiety. This substitution reduces anticancer activity (IC₅₀ > 20 µM in MCF-7) but enhances solubility due to the polar pyridine ring . Similarly, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) demonstrates EGFR inhibition (IC₅₀ = 0.07 µM) , outperforming erlotinib, likely due to electron-donating 4-methoxy groups enhancing receptor binding .

Antimicrobial Carbothioamide Derivatives

Compounds like N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL) against S. aureus and E. coli .

Dual EGFR/HER2 Inhibitors

2-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole demonstrates dual inhibition of EGFR and HER2 (IC₅₀ = 0.12 µM and 0.09 µM, respectively), attributed to the electron-withdrawing 4-chlorophenyl group stabilizing receptor interactions . The target compound’s p-tolyl group may reduce kinase affinity compared to halogenated derivatives.

Q & A

Q. How to optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves yields (~85%).

- Solvent optimization : Switch from ethanol to DMF for higher solubility of intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) for regioselective cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.